Methyl 2-bromo-5-methoxy-4-methylbenzoate
Overview
Description
Methyl 2-bromo-5-methoxy-4-methylbenzoate is an organic compound with the molecular formula C10H11BrO3. It is a derivative of benzoic acid and is characterized by the presence of bromine, methoxy, and methyl groups attached to the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-bromo-5-methoxy-4-methylbenzoate can be synthesized through several methods. One common synthetic route involves the bromination of methyl 5-methoxy-4-methylbenzoate. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination processes using automated equipment to ensure consistency and efficiency. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-bromo-5-methoxy-4-methylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide (OH-), amine (NH2-), or thiol (SH-).
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The ester group can be reduced to form alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH) for hydroxylation, ammonia (NH3) for amination, and thiol compounds for thiolation. These reactions are typically carried out in polar solvents such as water or ethanol.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in aprotic solvents like tetrahydrofuran (THF).
Major Products Formed
Substitution Reactions: Products include methyl 2-hydroxy-5-methoxy-4-methylbenzoate, methyl 2-amino-5-methoxy-4-methylbenzoate, and methyl 2-thio-5-methoxy-4-methylbenzoate.
Oxidation Reactions: Products include methyl 2-bromo-5-formyl-4-methylbenzoate and methyl 2-bromo-5-carboxy-4-methylbenzoate.
Reduction Reactions: Products include methyl 2-bromo-5-methoxy-4-methylbenzyl alcohol.
Scientific Research Applications
Methyl 2-bromo-5-methoxy-4-methylbenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways.
Medicine: It is explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of methyl 2-bromo-5-methoxy-4-methylbenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The bromine atom can participate in halogen bonding, influencing molecular recognition and binding. The methoxy and methyl groups can affect the compound’s lipophilicity and membrane permeability, impacting its bioavailability and distribution.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-bromo-4-methoxy-2-methylbenzoate
- Methyl 2-bromo-5-methoxybenzoate
- Methyl 2-bromo-4-methoxy-5-methylbenzoate
Uniqueness
Methyl 2-bromo-5-methoxy-4-methylbenzoate is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. The presence of the bromine atom at the 2-position, methoxy group at the 5-position, and methyl group at the 4-position allows for selective reactions and interactions that are not possible with other isomers.
Properties
IUPAC Name |
methyl 2-bromo-5-methoxy-4-methylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO3/c1-6-4-8(11)7(10(12)14-3)5-9(6)13-2/h4-5H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVSLEQAPQWFIEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)C(=O)OC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701204327 | |
Record name | Benzoic acid, 2-bromo-5-methoxy-4-methyl-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701204327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87808-28-4 | |
Record name | Benzoic acid, 2-bromo-5-methoxy-4-methyl-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=87808-28-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 2-bromo-5-methoxy-4-methyl-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701204327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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